

Comprehensive FTIR Characterization Guide: 5-amino-1-(4-chlorophenyl)pyrazole

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)-1H-pyrazol-5-amine

CAS No.: 14678-97-8

Cat. No.: B1610446

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Executive Summary

Product: 5-amino-1-(4-chlorophenyl)pyrazole (Core Intermediate) CAS Registry Number: (Varies by specific salt/derivative, commonly associated with 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-) Primary Application: Precursor scaffold for phenylpyrazole agrochemicals (e.g., Pyraflufen-ethyl) and COX-2 inhibitor analogs.^[1]

This guide provides a definitive spectroscopic breakdown of 5-amino-1-(4-chlorophenyl)pyrazole. Unlike generic spectral lists, this document focuses on the comparative differentiation of this molecule from its structural analogs and impurities. We analyze the specific vibrational modes that validate the presence of the p-chlorophenyl moiety and the integrity of the aminopyrazole core.

Part 1: Structural Context & Significance

The target molecule consists of an electron-rich 5-aminopyrazole ring coupled to an electron-withdrawing 4-chlorophenyl group. In synthesis and quality control (QC), the critical challenge is distinguishing this compound from:

- De-chlorinated impurities (5-amino-1-phenylpyrazole).
- Regioisomers (3-amino-1-(4-chlorophenyl)pyrazole).

- Position-4 derivatives (e.g., if the precursor was a nitrile, residual -CN peaks may appear).

FTIR (Fourier Transform Infrared Spectroscopy) is the preferred technique for rapid "Pass/Fail" identification of the C-Cl bond and the substitution pattern of the aromatic ring, which are difficult to assess quickly via UV-Vis.

Part 2: FTIR Spectral Analysis (The Core)

The following data is synthesized from vibrational spectroscopy principles applied to pyrazole derivatives and chlorobenzene systems.

Table 1: Characteristic Peak Assignments

Frequency Region (cm ⁻¹)	Intensity	Vibrational Mode Assignment	Diagnostic Value
3450 – 3150	Medium, Doublet	$\nu(\text{N-H})$ Asymmetric & Symmetric stretching of primary amine (-NH ₂).	Confirms presence of free amine. Broadening indicates moisture (hygroscopic).
3100 – 3000	Weak	$\nu(\text{C-H})$ Aromatic stretching (Pyrazole & Phenyl rings).	Differentiates from aliphatic contaminants (which appear <3000 cm ⁻¹). ^[2]
1620 – 1590	Strong	$\delta(\text{NH}_2)$ Scissoring + $\nu(\text{C=N})$ Pyrazole ring stretch.	Major fingerprint band; confirms heterocyclic core integrity.
1550 – 1480	Medium	$\nu(\text{C=C})$ Aromatic ring skeletal vibrations.	Characteristic of the N-phenyl ring system.
1280 – 1250	Medium	$\nu(\text{C-N})$ Exocyclic C-N stretch (connecting NH ₂ to ring).	Confirms amine attachment to the pyrazole.
1095 – 1085	Medium/Sharp	$\nu(\text{C-Cl})$ Aryl-Chloride stretching.	CRITICAL: Distinguishes target from non-chlorinated analogs.
835 – 815	Strong	$\gamma(\text{C-H})$ Out-of-plane (oop) bending.	CRITICAL: Diagnostic for para-disubstituted benzene (1,4-substitution).

“

Note: If your spectrum shows a sharp peak at $\sim 2220\text{ cm}^{-1}$, your sample contains a carbonitrile (-CN) group at Position 4 (common in precursors like 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile). If the target is the pure intermediate, this indicates incomplete hydrolysis or decarboxylation.

Part 3: Comparative Analysis

This section objectively compares FTIR performance against alternatives for this specific molecular verification.

Comparison A: Target vs. Critical Impurity (1-Phenyl Analog)

The most common synthesis failure is the loss of chlorine or the use of non-chlorinated phenylhydrazine.

Feature	Target: 1-(4-chlorophenyl)	Impurity: 1-phenyl (No Cl)	Result
1090 cm^{-1} Region	Distinct C-Cl band present.	Band absent or transparent.	Pass/Fail Indicator.
Fingerprint (600-900 cm^{-1})	Single strong band $\sim 825\text{ cm}^{-1}$ (para-sub).	Two bands $\sim 750\text{ cm}^{-1}$ & $\sim 690\text{ cm}^{-1}$ (monosubstituted).	Substitution Confirmation.

Comparison B: FTIR vs. Raman vs. NMR

Which technique is best for routine QC of this compound?

Technique	Detection Capability	Suitability for this Molecule	Recommendation
FTIR (Transmission)	Excellent for polar bonds (N-H, C-Cl).	High. Best for detecting the C-Cl moiety and Amine quality.	Primary QC Method.
Raman Spectroscopy	Excellent for symmetric bonds (C=C, N=N).	Medium. Better for analyzing the pyrazole ring backbone, but weaker for N-H detection.	Secondary/Structural confirmation.
¹ H-NMR	Quantitative proton counting.	High. Definitive for structure, but slow and expensive for routine batch checks.	Use for Validation, not routine QC.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible spectra that match the assignments in Table 1, follow this protocol. This method minimizes moisture interference, which is critical for amine-containing compounds.

Method: KBr Pellet Transmission

- **Desiccation:** Dry the sample of 5-amino-1-(4-chlorophenyl)pyrazole in a vacuum desiccator (P₂O₅) for 2 hours. Reason: Primary amines are hygroscopic; water peaks (3500 cm⁻¹) will obscure the NH₂ doublet.
- **Ratio:** Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr.
- **Grinding:** Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 μm). Causality: Large particles cause Christiansen effect (scattering), resulting in a sloping baseline.
- **Compression:** Press at 8-10 tons for 2 minutes under vacuum.

- Validation Check:
 - Inspect pellet: Must be transparent/glassy.
 - Run Background: Air background.
 - Acquire Spectrum: 4000–400 cm^{-1} , 32 scans, 4 cm^{-1} resolution.

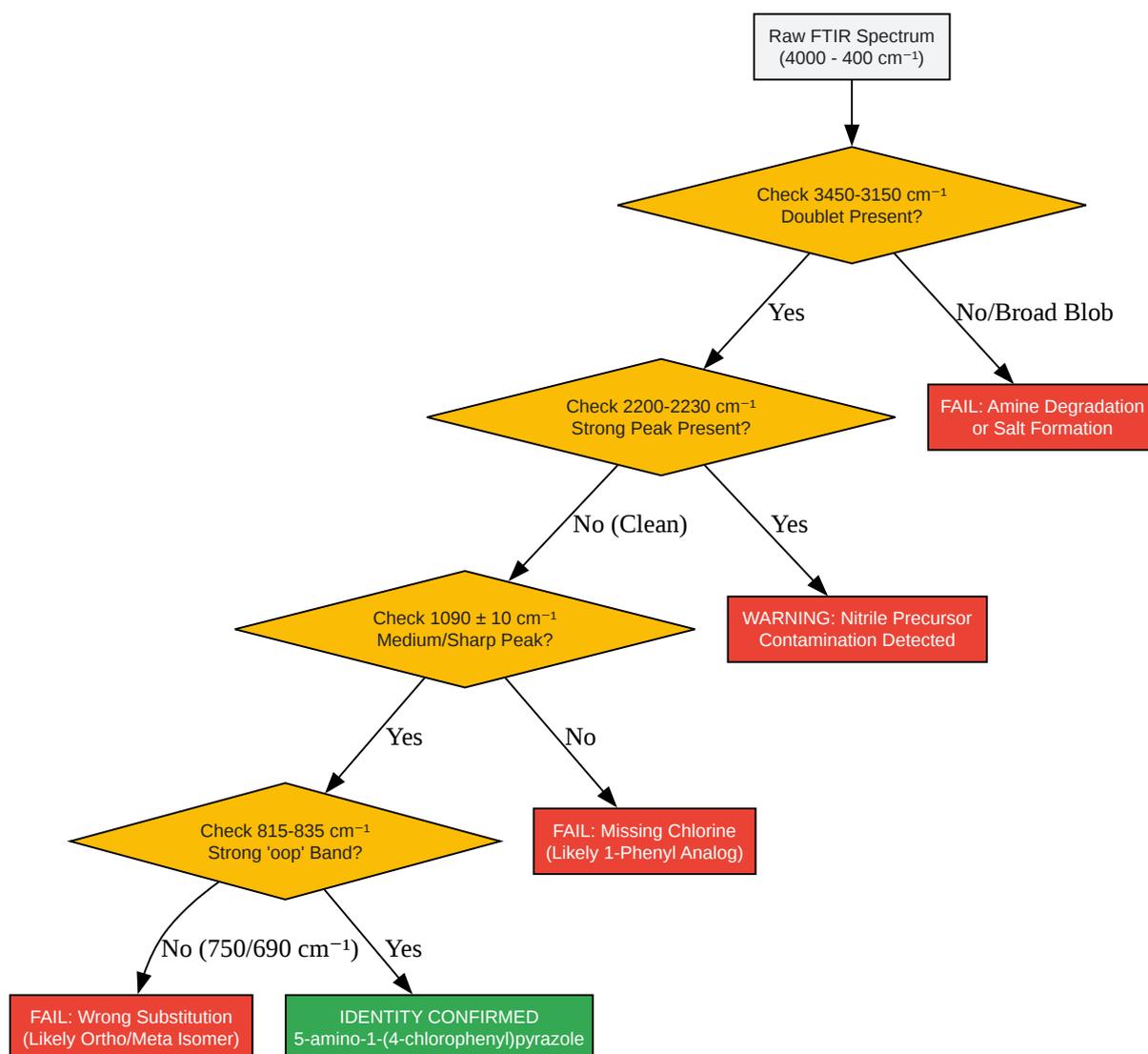
Method: ATR (Attenuated Total Reflectance)

Alternative for rapid screening.

- Crystal: Diamond or ZnSe.
- Pressure: Apply High Pressure. Reason: Solid pyrazoles are crystalline; poor contact yields weak spectra.
- Correction: Apply "ATR Correction" algorithm in software to match transmission library values (ATR shifts peaks to lower wavenumbers in the fingerprint region).

Part 5: Validation Workflow

The following diagram illustrates the logical decision tree for validating the compound's identity using the spectral data provided.



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Figure 1: Logic gate workflow for spectral validation of 5-amino-1-(4-chlorophenyl)pyrazole, prioritizing functional group verification followed by regio-isomer confirmation.

References

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Sources

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